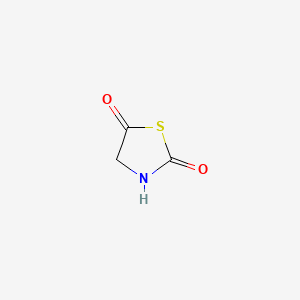

Thiazolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Thiazolidine-2,4-diones

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Isomerism: Thiazolidine-2,5-dione vs. Thiazolidine-2,4-dione

While the inquiry specified thiazolidine-2,5-dione, it is crucial to note that this isomer is exceptionally rare in scientific literature, with scant information available on its synthesis and stability.[1] Conversely, the thiazolidine-2,4-dione (TZD) scaffold is a cornerstone of medicinal chemistry, forming the basis for a significant class of therapeutic agents.[2][3][4] Given the extensive research and pharmacological importance of the TZD structure, this guide will focus on the synthesis and characterization of thiazolidine-2,4-diones, the isomer of profound interest in drug development.

Introduction to the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with carbonyl groups at the 2nd and 4th positions.[2][5] This privileged scaffold is of immense interest to medicinal chemists due to its wide array of biological activities. TZD derivatives have been successfully developed into drugs for the management of type 2 diabetes, where they act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][6] Notable examples of TZD-based drugs include Pioglitazone and Rosiglitazone.[3][7] Beyond their anti-diabetic properties, TZD-containing compounds have shown potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[2][4][8]

The versatility of the TZD core lies in the ease of substitution at the 3rd and 5th positions, allowing for the generation of large libraries of compounds with diverse pharmacological profiles.[9] The methylene group at the 5th position is particularly reactive and serves as a key site for derivatization, most commonly through Knoevenagel condensation.

Synthetic Pathways to the Thiazolidine-2,4-dione Scaffold

The synthesis of the core TZD ring is a well-established process, typically achieved through the cyclization of a chloroacetic acid and thiourea.[4][10][11] This is followed by the derivatization at the 5-position, often via a Knoevenagel condensation with various aldehydes.

Synthesis of the Thiazolidine-2,4-dione Ring

The most common method for preparing the foundational TZD ring involves a two-step process. First, chloroacetic acid is reacted with thiourea in water. This is followed by hydrolysis with a strong acid, such as concentrated hydrochloric acid, under reflux conditions.[4]

The proposed mechanism involves an initial nucleophilic attack of the sulfur atom from thiourea on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis of the imino group to yield the dione.[10]

Caption: Workflow for the synthesis of the core thiazolidine-2,4-dione ring.

Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for synthesizing 5-substituted TZD derivatives.[9][12] This reaction involves the condensation of an aldehyde or ketone with the active methylene group at the 5-position of the TZD ring, typically catalyzed by a weak base like piperidine or sodium acetate.[12][13]

This reaction is pivotal in creating the 5-arylidene-2,4-thiazolidinediones, which are precursors to many hypoglycemic agents.[12] The choice of aldehyde or ketone is critical as it introduces the desired substituent that will ultimately influence the biological activity of the final compound.

Caption: General scheme of the Knoevenagel condensation for TZD derivatization.

Experimental Protocols

Protocol for Synthesis of Thiazolidine-2,4-dione (1)

This protocol is adapted from established literature procedures.[4][14]

-

Preparation of Solutions:

-

Dissolve 0.6 moles of chloroacetic acid in 60 mL of water.

-

Dissolve 0.6 moles of thiourea in 60 mL of water.

-

-

Reaction:

-

In a round-bottomed flask, combine the two solutions and stir for 15 minutes. A white precipitate should form.

-

Slowly add 60 mL of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at 100-110°C for 8-10 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture. A solid mass of white needles should form.

-

Filter the product and wash thoroughly with cold water to remove any remaining HCl.

-

Dry the product. Recrystallization from ethanol can be performed for further purification.

-

General Protocol for Knoevenagel Condensation (2a-i)

This is a general procedure for the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives.[14]

-

Reaction Setup:

-

In a round-bottomed flask, combine thiazolidine-2,4-dione (1) (21.36 mmol), the desired aromatic aldehyde (21.36 mmol), piperidine (14.11 mmol), and 150 mL of ethanol.

-

-

Reaction:

-

Heat the mixture under reflux with continuous stirring for 8-9 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into cold water and acidify with acetic acid.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from acetic acid to obtain the pure 5-arylidene-thiazolidine-2,4-dione derivative.

-

Characterization of Thiazolidine-2,4-diones

The structural elucidation and confirmation of purity for newly synthesized TZD derivatives are paramount. A combination of spectroscopic techniques is typically employed.[2][15]

Spectroscopic Data

| Technique | Key Features and Expected Values for TZD Core |

| FT-IR (KBr, cm⁻¹) | - Two strong absorption bands for the C=O stretching of the dione, typically in the range of 1670-1754 cm⁻¹.[16] - N-H stretching may be observed around 3100-3300 cm⁻¹. |

| ¹H NMR (DMSO-d₆ or CDCl₃, δ ppm) | - A singlet for the methylene protons (-CH₂) at position 5 of the unsubstituted TZD ring. - For 5-arylidene derivatives, a singlet for the exocyclic methine proton (=CH-) is typically observed around 7.7-8.0 ppm.[8][16] - A broad singlet for the N-H proton, often seen at higher chemical shifts (>10 ppm).[8] |

| ¹³C NMR (DMSO-d₆ or CDCl₃, δ ppm) | - Two distinct signals for the carbonyl carbons (C=O) at positions 2 and 4, typically in the range of 166-175 ppm.[6][14] - A signal for the methylene carbon (-CH₂) at position 5. - For 5-arylidene derivatives, signals for the exocyclic double bond carbons will be present. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed.[2] |

Trustworthiness of Protocols: A Self-Validating System

The protocols described are designed to be self-validating. The successful synthesis of the TZD core in the first step is a prerequisite for the subsequent Knoevenagel condensation. The purity and identity of the intermediates and final products should be rigorously confirmed at each stage using the characterization techniques outlined above. Any deviation from the expected spectroscopic data would indicate the presence of impurities or the formation of side products, necessitating further purification or optimization of the reaction conditions.

Applications in Drug Development

The TZD scaffold is a versatile platform for the development of therapeutic agents. While its primary application has been in the treatment of type 2 diabetes, ongoing research is exploring its potential in other therapeutic areas:

-

Oncology: Certain TZD derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer.[8][15]

-

Infectious Diseases: The TZD nucleus has been incorporated into molecules with antibacterial and antifungal properties.[2][14]

-

Inflammatory Diseases: Due to their interaction with PPARγ, which plays a role in inflammation, TZDs are being investigated as potential anti-inflammatory agents.[4]

Conclusion

The thiazolidine-2,4-dione scaffold remains a highly attractive and versatile core for medicinal chemists and drug development professionals. Its synthesis is well-established and allows for a high degree of diversification. The robust characterization methods available ensure the structural integrity and purity of the synthesized compounds. As our understanding of the molecular targets of TZDs expands, so too will the potential therapeutic applications of this remarkable heterocyclic system.

References

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025).

-

Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (n.d.). ProQuest. Available at: [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (n.d.). MDPI. Available at: [Link]

-

Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave online. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. (2019). Available at: [Link]

-

Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (n.d.). ResearchGate. Available at: [Link]

-

Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. (n.d.). ResearchGate. Available at: [Link]

-

Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). PMC - NIH. Available at: [Link]

-

Spectroscopic and computational investigation of a thiazolidine -2, 4-dione compound. (n.d.). ResearchGate. Available at: [Link]

-

ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. (n.d.). ResearchGate. Available at: [Link]

-

Thiazolidinedione. (n.d.). PubChem. Available at: [Link]

-

Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. Available at: [Link]

-

Synthesis of thiazolid-2:5-dione. (1950). PubMed. Available at: [Link]

-

Synthesis and characterization of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC - NIH. Available at: [Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). NIH. Available at: [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. Available at: [Link]

-

DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (n.d.). ResearchGate. Available at: [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Bis-thiazolidine-2,4-dione with Non-polar Linkers. (n.d.). De La Salle University. Available at: [Link]

-

Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis of thiazolid-2:5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. mdpi.com [mdpi.com]

- 4. ijpbs.com [ijpbs.com]

- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazolidinedione Core: A Comprehensive Technical Guide to Chemical Properties and Reactivity

Introduction

The thiazolidinedione scaffold is a privileged heterocyclic system in medicinal chemistry and synthetic organic chemistry.[1][2][3] This five-membered ring, containing a sulfur atom, a nitrogen atom, and two carbonyl groups, is a versatile pharmacophore that has been the cornerstone for the development of numerous therapeutic agents.[2][4] While several isomers exist, the scientific and pharmaceutical landscape is overwhelmingly dominated by thiazolidine-2,4-dione (TZD) . Its unique electronic and structural features impart a wide range of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5][6][7]

This guide provides an in-depth exploration of the chemical properties and reactivity of the thiazolidinedione core, with a primary focus on the extensively studied and pharmaceutically relevant 2,4-isomer. A brief discussion on the lesser-known thiazolidine-2,5-dione is included to provide a complete picture of this heterocyclic family. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental chemistry that drives the synthesis and application of these remarkable molecules.

The Thiazolidine-2,4-dione (TZD) Scaffold: Structure and Properties

Thiazolidine-2,4-dione, also known as glitazone, is a white crystalline solid with a melting point of 123–125 °C.[2] It is sparingly soluble in many common organic solvents and water.[2][8] The core of its reactivity lies in three key structural features: the acidic imide proton (N-H), the active methylene group at the C-5 position, and the two carbonyl groups.

Acidity and Tautomerism

The protons on the TZD ring exhibit distinct acidities that are fundamental to its reactivity. The imide proton at the N-3 position is significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[3] This acidity allows for easy deprotonation to form a resonance-stabilized anion, which is a key step in N-alkylation and other substitution reactions.

The methylene protons at the C-5 position are also acidic, a property conferred by the flanking carbonyl group at C-4 and the sulfur atom.[9] This "active methylene" character is the basis for one of the most important reactions of the TZD core: the Knoevenagel condensation.

Thiazolidine-2,4-dione can exist in several tautomeric forms, although the dione form is the most stable and predominant.[10] Theoretical studies have explored the relative energies of these tautomers, providing insight into the electronic distribution within the ring system.[10]

Table 1: Physicochemical Properties of Thiazolidine-2,4-dione

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO₂S | [8] |

| Molecular Weight | 117.13 g/mol | [8][11] |

| Melting Point | 123-127 °C | [2][8] |

| Appearance | White to off-white powder | [8] |

| Solubility | Sparingly soluble in water, methanol, ethanol, DMSO, and diethyl ether. | [2][8] |

Synthesis of the Thiazolidine-2,4-dione Core

The most common and efficient synthesis of the thiazolidine-2,4-dione ring involves the condensation of a thiourea with a chloroacetic acid derivative.[2][3][12]

General Synthesis Protocol

A widely used method involves refluxing thiourea with chloroacetic acid in an aqueous medium.[2][13] The reaction proceeds through an initial S-alkylation of thiourea, followed by an intramolecular cyclization and subsequent hydrolysis to yield the final TZD product.[2]

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.

-

Reaction: Heat the mixture to reflux for 12-24 hours.[2][13]

-

Work-up: Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like water or ethanol to obtain pure thiazolidine-2,4-dione.

Caption: General synthesis of the Thiazolidine-2,4-dione core.

Reactivity of the Thiazolidine-2,4-dione Ring

The reactivity of the TZD ring can be systematically understood by considering reactions at the three primary reactive sites: the C-5 active methylene group, the N-3 imide position, and the C-2 and C-4 carbonyl groups.

Reactions at the C-5 Position: The Knoevenagel Condensation

The most characteristic reaction of the TZD core is the Knoevenagel condensation at the C-5 position.[14][15][16] The active methylene group readily condenses with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, triethylamine) to form 5-arylidene or 5-alkylidene derivatives.[13][17] These derivatives are of immense importance in medicinal chemistry, forming the basis for a vast library of biologically active compounds.[5][7]

Mechanism of Knoevenagel Condensation

The reaction is initiated by the deprotonation of the C-5 methylene group by a base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable exocyclic double bond.[14][18]

Caption: Mechanism of the Knoevenagel condensation with TZD.

Experimental Protocol: Knoevenagel Condensation of TZD with an Aromatic Aldehyde

-

Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve thiazolidine-2,4-dione (1 equivalent) and the desired aromatic aldehyde (1 equivalent).[13][19]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).[13][19]

-

Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Wash the solid with a cold solvent and recrystallize to obtain the pure 5-arylidene-2,4-thiazolidinedione.[19]

Reactions at the N-3 Position: N-Alkylation and N-Acylation

The acidic nature of the imide proton facilitates reactions at the N-3 position. N-alkylation is a common modification to introduce various substituents, which can significantly modulate the biological activity of TZD derivatives.[20][21]

N-Alkylation

Traditionally, N-alkylation involves a two-step process: formation of the TZD salt with a strong base, followed by reaction with an alkyl halide.[20] However, more efficient one-step procedures have been developed using a mild base like triethylamine at room temperature.[20] This reaction typically proceeds via an SN2 mechanism.[20]

Experimental Protocol: One-Step N-Alkylation of TZD

-

Reaction Setup: In a round-bottom flask, prepare a stirred mixture of thiazolidine-2,4-dione (1 equivalent) and triethylamine (2 equivalents).[20]

-

Reagent Addition: Add the alkyl bromide (1.3 equivalents) to the mixture.[20]

-

Reaction: Stir the resulting mixture at room temperature for 2 hours.[20]

-

Work-up: Quench the reaction by adding water.[20]

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be further purified by chromatography.

Caption: Key reactive sites of the Thiazolidine-2,4-dione core.

Reactions of the Carbonyl Groups

The carbonyl groups at the C-2 and C-4 positions can undergo typical carbonyl reactions, although they are generally less reactive than the N-H and C-5 positions. These reactions include reduction to alcohols and thionation to form thiocarbonyls. These transformations are less common in drug development but are useful for creating structural analogs.

The Elusive Thiazolidine-2,5-dione Isomer

Based on its structure, one can predict its potential reactivity:

-

N-H Acidity: The N-H proton is adjacent to a single carbonyl group (C=O at C-2) and a thioester-like sulfur, suggesting it would be less acidic than the N-H in the 2,4-dione isomer.

-

C-4 Methylene Group: The methylene group at C-4 is flanked by a carbonyl group and a thioether linkage, making it an active methylene group. It would be expected to undergo reactions similar to the C-5 position of the 2,4-dione, such as Knoevenagel-type condensations.

-

Ring Stability: The stability of the 2,5-dione ring may be lower than the 2,4-dione, potentially contributing to the scarcity of its study.

The lack of recent research on thiazolidine-2,5-dione suggests that it may be synthetically challenging to access, less stable, or has not yet demonstrated the compelling biological activities of its 2,4-isomer.

Applications in Drug Discovery and Development

The thiazolidine-2,4-dione scaffold is a cornerstone of modern medicinal chemistry.[5][23][24] Its derivatives have been investigated for a wide array of therapeutic applications:

-

Antidiabetic Agents: The most famous application is the "glitazone" class of drugs (e.g., Pioglitazone, Rosiglitazone) used to treat type 2 diabetes by acting as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[1][11]

-

Anticancer Agents: Numerous TZD derivatives have shown potent anticancer activity against various cell lines by targeting pathways such as VEGFR-2.[5][7][23][24]

-

Antimicrobial Agents: The TZD nucleus is present in compounds with significant antibacterial and antifungal properties.[1][6][25]

-

Anti-inflammatory and Antioxidant Agents: Many TZD derivatives exhibit anti-inflammatory and antioxidant activities, making them promising candidates for treating a range of diseases.[6][12][26]

Conclusion

The thiazolidine-2,4-dione core represents a remarkably versatile and powerful scaffold in chemical and pharmaceutical sciences. Its well-defined points of reactivity—the acidic N-H, the active C-5 methylene, and the carbonyl groups—have allowed for the systematic development of vast compound libraries with diverse biological functions. The Knoevenagel condensation and N-alkylation reactions, in particular, are fundamental tools for derivatizing this core. While its 2,5-dione isomer remains a chemical curiosity, the continued exploration of thiazolidine-2,4-dione chemistry promises to yield new therapeutic agents for a multitude of human diseases. This guide serves as a foundational resource for scientists aiming to harness the rich chemical reactivity of this important heterocyclic system.

References

-

Ebajo, V. D., Jr. et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

-

Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

-

ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. [Link]

-

Pratap, U. R., et al. (2020). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. [Link]

-

Gupta, S., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. [Link]

-

Hughes, D. L., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Taylor & Francis Online. [Link]

-

Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

-

Wan, Y., et al. (2024). Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors. Bioorganic Chemistry. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Thiazolidinediones: Reactivity of the active methylene group. ResearchGate. [Link]

-

Pratap, U. R., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. [Link]

-

Iuraș, A., et al. (2022). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants. [Link]

-

ResearchGate. (n.d.). Regioselectivity evaluation of the (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione alkylation in alkaline environment. ResearchGate. [Link]

-

Alam, M. A., et al. (2016). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ebajo, V. D., Jr. et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ResearchGate. [Link]

-

Aubert, P., & Knott, E. B. (1950). Synthesis of thiazolid-2:5-dione. Nature. [Link]

-

Basavaraju, P., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]

-

MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

-

Gunda, P., & Kumar, C. G. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]

-

Ead, H. A., et al. (1987). 5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives: reactions and biological activities. Archiv der Pharmazie. [Link]

-

PubChem. (n.d.). Thiazolidinedione. PubChem. [Link]

-

Dandia, A., et al. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. [Link]

-

Albuquerque, B., et al. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports. [Link]

-

Lo, C.-P., & Shropshire, E. (1957). Notes - Alkylation of 2,4-Thiazolidinedione. The Journal of Organic Chemistry. [Link]

-

Al-Hussain, S. A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports. [Link]

-

de Albuquerque, B. F. M., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Schematic representation of the tautomeric forms of Thiazolidine-2,4-dione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link]

-

Al-Obaidi, A., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. ResearchGate. [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2024). SSRN. [Link]

-

Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 17. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of thiazolid-2:5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Thiazolidine-2,4-dione Derivatives

The thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4.[1][2][3] This versatile structure, also known as a "glitazone," has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2] The TZD core is notable for its unique hydrogen bond donor and acceptor regions and the potential for chemical modification at the 3- and 5-positions, making it a highly adaptable scaffold for drug design.[1][2]

Historically, the TZD class is most famous for its profound impact on the management of type 2 diabetes mellitus, with drugs like Rosiglitazone and Pioglitazone revolutionizing treatment by targeting insulin resistance.[1][4] However, extensive research has revealed that the biological activities of TZD derivatives are remarkably diverse, extending to anticancer, anti-inflammatory, antimicrobial, and antioxidant applications.[4][5][6] This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical methodologies used to evaluate these promising compounds.

Part 1: Antidiabetic Activity - The Cornerstone of TZD Therapeutics

The primary mechanism for the antidiabetic effects of TZD derivatives is their action as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose metabolism and adipogenesis.[7][8][9]

Mechanism of Action: PPARγ Agonism

PPARγ activation is a critical pathway for controlling insulin sensitivity.[7] Pathogenic effects on the insulin signaling pathway can lead to reduced activity of phosphatidylinositol-3-kinase (PI3K) and protein kinase B (PKB), which in turn impairs the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, hindering glucose uptake.[7]

TZD derivatives bind to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in key tissues like adipose, muscle, and liver.[7][10]

Structure-Activity Relationship (SAR) and Key Compounds

The classic TZD antidiabetic agents feature a common structural motif: a TZD head group, a central linker, and a substituted aromatic tail. Modifications to these regions significantly impact potency and selectivity.

| Compound | Key Structural Feature | Reported Activity | Reference |

| Pioglitazone | Pyridyl group in the lipophilic tail | Potent PPARγ agonist, reduces blood glucose.[10] | [10] |

| Rosiglitazone | N-methylpyridin-2-amine side chain | High-affinity PPARγ agonist.[1][7] | [7],[1] |

| Compound 5e | Chromone conjugate | Effective blood glucose lowering, comparable to pioglitazone; increased PPARγ gene expression 2.56-fold.[10] | [10] |

| Compound 12b | Conformationally restricted derivative | IC50 of 100.7 µM against 3T3-L1 cell lines, comparable to pioglitazone (148.3 µM).[4] | [4] |

Experimental Protocol: In Vitro PPARγ Transactivation Assay

This assay is fundamental for quantifying the ability of a TZD derivative to activate the PPARγ receptor.

Objective: To measure the dose-dependent activation of PPARγ by test compounds in a cell-based reporter assay.

Methodology:

-

Cell Culture: HEK293T cells (or a similar suitable cell line) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transient Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):

-

An expression vector for full-length human PPARγ.

-

A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., pGL3-PPRE-luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

-

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the TZD test compounds (e.g., from 0.01 µM to 100 µM) or a known agonist (e.g., Rosiglitazone) as a positive control. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Lysis and Luciferase Measurement: After 24 hours of incubation with the compounds, the cells are washed with PBS and lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is calculated relative to the vehicle control. The data is then plotted against the compound concentration, and the EC₅₀ (half-maximal effective concentration) is determined using non-linear regression analysis.

Part 2: Anticancer Activity - A Multifaceted Approach

Beyond their metabolic roles, TZD derivatives have emerged as promising anticancer agents, suppressing the growth of various cancer cell lines including breast, colon, and prostate.[11] Their antitumor mechanisms are diverse and can be both PPARγ-dependent and PPARγ-independent.[8][9][12]

Mechanisms of Action

-

PPARγ-Dependent Pathway: In cancer cells expressing high levels of PPARγ, TZD ligands can induce differentiation, cell cycle arrest, and apoptosis.[8][9][13] Activation of PPARγ can modulate pathways involved in cell proliferation and survival.

-

PPARγ-Independent Pathway: Many TZD derivatives, particularly those with a benzylidene double bond at the 5-position, exert anticancer effects irrespective of PPARγ status.[12] These effects are often attributed to:

-

Induction of Apoptosis: Triggering programmed cell death through various signaling cascades.

-

Cell Cycle Arrest: Halting the cell cycle, typically at the G1/S or G2/M phase, preventing cancer cell proliferation.[12]

-

Inhibition of Kinases: Some derivatives act as inhibitors of crucial signaling kinases like VEGFR-2, which is vital for tumor angiogenesis.[14]

-

Inhibition of Glutaminase (GLS): Certain TZD derivatives have been identified as inhibitors of glutaminase, an enzyme critical for the metabolic reprogramming of many cancer cells.[15]

-

Cytotoxic Activity of Selected TZD Derivatives

The cytotoxic potential of TZD derivatives is typically quantified by their IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Insight | Reference |

| Compound 12a | Caco-2 | 2 | Hybrid of TZD and 2-oxo-1,2-dihydroquinoline. | [14] |

| Compound 12a | HepG-2 | 10 | Shows differential activity across cell lines. | [14] |

| Compound 28d | HCT-116 | 38.76 | Novel TZD derivative showing high sensitivity in colon cancer. | [4] |

| Compound 7d·2HCl | HeLa | 4.55 | Acridine-TZD hybrid, hydrochloride salt form enhances activity. | [12] |

| Compound 13d | HCT116 | 4.9 | Acridine-TZD hybrid, demonstrates potent activity. | [12] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of TZD derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT-116) are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the TZD test compounds in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Part 3: Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Potential

TZD derivatives have been shown to possess significant anti-inflammatory properties, acting through various mechanisms.[16] Some compounds inhibit key inflammatory mediators, while others function as dual inhibitors of enzymes like phosphodiesterase 4 (PDE4) and PDE7, which are involved in regulating pro-inflammatory pathways.[17] The presence of electron-withdrawing groups on the phenyl ring of certain derivatives has been shown to enhance anti-inflammatory activity.[18][19]

Antimicrobial Activity

The TZD scaffold is considered a privileged structure for developing new antimicrobial agents.[20] Derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi.[11][21][22] The mechanism can involve the inhibition of essential bacterial enzymes or the disruption of biofilm formation, a key factor in chronic infections and antibiotic resistance.[20]

| Compound Class/Derivative | Organism(s) | Activity/MIC | Key Insight | Reference |

| 5-Arylidene derivatives | Gram-positive bacteria | MIC: 2 to 16 µg/mL | Potent activity mainly against Gram-positive strains. | [22] |

| Compound 10 | S. aureus, B. subtilis | MIC: 4.2 x 10⁻² µM/mL | Electron-releasing groups enhanced activity against these strains. | [23] |

| Compound 4 | E. coli | MIC: 4.5 x 10⁻² µM/mL | Electron-withdrawing groups enhanced activity against E. coli. | [23] |

| Thiazolidine-2,4-diones | S. aureus (biofilm) | Disrupts ~50% of preformed biofilm | Shows promise in combating biofilm-related infections. | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of TZD derivatives against bacterial strains.

Methodology:

-

Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: The TZD compounds are dissolved in DMSO and then serially diluted (two-fold) in broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Part 4: Synthesis of Thiazolidine-2,4-dione Derivatives

The versatile TZD scaffold can be synthesized and derivatized through several reliable chemical methods. The most common and foundational method for creating 5-substituted derivatives is the Knoevenagel condensation.[11][24]

General Synthesis Scheme: Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound (thiazolidine-2,4-dione) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine.[7][24]

Experimental Protocol: Synthesis of (E)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione[7]

Objective: To synthesize a key TZD intermediate via Knoevenagel condensation.

Materials:

-

2,4-Thiazolidinedione

-

2-Thiophenecarbaldehyde

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Standard laboratory glassware for reflux reaction

Procedure:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reactant Addition: To the flask, add 2,4-thiazolidinedione (1 equivalent) and 2-thiophenecarbaldehyde (1 equivalent) dissolved in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred for 3-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol or methanol) and dried to afford the pure 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione product.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Conclusion

The thiazolidine-2,4-dione scaffold is a testament to the power of a privileged structure in medicinal chemistry. Originally confined to the realm of antidiabetic agents, its therapeutic potential has expanded dramatically. The ongoing exploration of TZD derivatives continues to yield novel compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. The synthetic tractability of the TZD core, combined with a deepening understanding of its diverse mechanisms of action, ensures that it will remain a focal point for the development of new therapeutic agents for a wide range of human diseases.

References

-

Ansari, M.F., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

-

Reddy, B.S., et al. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

-

Li, G., et al. (2021). Design, Synthesis, and Evaluation of Thiazolidine-2,4-dione Derivatives as a Novel Class of Glutaminase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

-

Sava, I.G., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. [Link]

-

de Almeida, J.F., et al. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology. [Link]

-

de Souza, M.V.N., et al. (2005). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. BioMed Research International. [Link]

-

Raj, V., et al. (2022). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. International Journal of Pharmaceutical Investigation. [Link]

-

Singh, V., et al. (2019). Synthesis, Anti-inflammatory Activity and Docking Studies of Some Newer 1,3-Thiazolidine-2,4-dione Derivatives as Dual Inhibitors of PDE4 and PDE7. Current Computer-Aided Drug Design. [Link]

-

Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Patel, N.B., et al. (2012). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry. [Link]

-

Yurttaş, L., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidine-2,4-dione Derivatives. Journal of the Korean Chemical Society. [Link]

-

Alam, M.S., et al. (2014). Thiazolidine-2,4-diones Derivatives As PPAR-γ Agonists: Synthesis, Molecular Docking, in Vitro and in Vivo Antidiabetic Activity with Hepatotoxicity Risk Evaluation and E. AMiner. [Link]

-

Sharma, S., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. [Link]

-

Sava, I.G., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Abdel-Maksoud, M.S., et al. (2024). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Desai, N.C., et al. (2003). 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Alam, M.S., et al. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, S., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. [Link]

-

Goudjal, A., et al. (2017). Quantitative structure-activity relationship for Thiazolidine-2,4-dione derivatives as inhibitory activities of 115-PGDH using MLR AND ANN. ResearchGate. [Link]

-

Alheety, K.A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Shawky, A.M., et al. (2015). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. ResearchGate. [Link]

-

Viji, M.P., et al. (2025). Exploring Thiazolidine-2,4‑dione derivatives as privileged scaffolds for targeted anticancer agents: Biological activity and structure-activity relationship (SAR) insights. Journal of Molecular Structure. [Link]

-

Sucheta, et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Chemistry Central Journal. [Link]

-

Stary, K., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. International Journal of Molecular Sciences. [Link]

-

Bansal, G., et al. (2019). Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents. ResearchGate. [Link]

-

Gualtieri, F., et al. (2007). Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. ResearchGate. [Link]

-

Kumar, S., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]

- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents | MDPI [mdpi.com]

- 13. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Anti-inflammatory Activity and Docking Studies of Some Newer 1,3-Thiazolidine-2,4-dione Derivatives as Dual Inhibitors of PDE4 and PDE7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]

- 22. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]

The Thiazolidine-2,5-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The thiazolidine-2,5-dione core, a five-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Initially gaining prominence with the advent of the thiazolidinedione (TZD) class of antidiabetic drugs, its therapeutic potential has since expanded into oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the thiazolidine-2,5-dione scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental chemical properties, delve into established and novel synthetic methodologies, and critically analyze its diverse applications, focusing on the underlying mechanisms of action and structure-activity relationships (SAR). This guide aims to be a comprehensive resource, blending foundational knowledge with field-proven insights to empower the rational design of next-generation therapeutics based on this versatile core.

Introduction: The Rise of a Versatile Pharmacophore

Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, offering a three-dimensional framework that can be precisely decorated to achieve specific interactions with biological targets.[1] Among these, the thiazolidine ring system has proven to be exceptionally fruitful.[2] The thiazolidine-2,5-dione scaffold, a derivative of thiazolidine, is characterized by a five-membered ring containing a sulfur atom, a nitrogen atom, and two carbonyl groups at positions 2 and 5.

While structurally related to the immensely successful 2,4-thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) used in the treatment of type 2 diabetes, the 2,5-dione isomer possesses distinct chemical properties and has carved its own niche in drug discovery.[3][4] Its derivatives have been investigated for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][5] The scaffold's utility lies in its synthetic tractability and the ability to readily introduce substituents at the N-3 and C-4 positions, allowing for fine-tuning of its physicochemical and pharmacological properties.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the thiazolidine-2,5-dione ring and its subsequent derivatization are central to exploring its medicinal potential. Methodologies range from classical condensation reactions to modern microwave-assisted protocols, offering chemists a versatile toolkit.

Core Synthesis: The Reaction of α-Halo Acids and Thiourea Analogs

A prevalent and established method for synthesizing the related 2,4-thiazolidinedione core involves the condensation of an α-chloroacetic acid with thiourea.[1] A similar principle can be applied to generate the 2,5-dione scaffold, typically involving the reaction of an α-mercapto acid with an isocyanate or a related nitrogen-containing electrophile. A more direct approach to substituted 2,5-diones often starts with α-amino acids.

Experimental Protocol: Synthesis of N-Substituted Thiazolidine-2,5-diones from α-Amino Acids

This protocol outlines a general procedure for the synthesis of N-substituted thiazolidine-2,5-diones, which are valuable intermediates for further derivatization.

-

Step 1: N-Thiocarboxylation of the α-Amino Acid.

-

Dissolve the starting α-amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add carbon disulfide (1.2 eq) dropwise while maintaining the temperature.

-

Stir the reaction mixture vigorously for 2-4 hours at room temperature.

-

The formation of the dithiocarbamate intermediate can be monitored by TLC.

-

-

Step 2: Cyclization and Ring Closure.

-

To the solution from Step 1, add an α-haloacetyl halide, such as bromoacetyl bromide (1.1 eq), dropwise at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3, which will precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under a vacuum.

-

-

Step 3: Purification.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure N-substituted thiazolidine-2,5-dione.

-

Characterize the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

-

This workflow provides a reliable method for accessing the core scaffold, which can then be elaborated upon.

Caption: Simplified signaling pathway of PPARγ agonism by 2,4-thiazolidinediones.

Anticancer Activity: A Multi-Targeted Approach

The thiazolidine-2,5-dione scaffold has emerged as a promising framework for the development of novel anticancer agents. [6]Unlike traditional cytotoxic drugs, these compounds often exhibit multi-targeted activity, influencing key signaling pathways involved in cancer cell proliferation, survival, and metastasis. [7] Derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. [7][8]One of the key mechanisms involves the inhibition of critical signaling cascades such as the Raf/MEK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancer. [7] Case Study: Inhibition of Raf/MEK/ERK and PI3K/Akt Pathways

A series of 3,5-disubstituted-thiazolidine-2,4-dione analogs (structurally related to the 2,5-dione core) were synthesized and found to inhibit cancer cell proliferation. [7]Western blot analysis confirmed that their activity was correlated with the blockade of both the Raf/MEK/ERK and PI3K/Akt signaling pathways. [7]This dual-inhibition is a highly sought-after property in cancer therapeutics as it can potentially overcome resistance mechanisms that arise from pathway redundancy.

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

| 5d (NSC: 768619/1) | Leukemia (SR) | GI₅₀ | 2.04 | [8][9] |

| 5d (NSC: 768619/1) | Non-Small Cell Lung (NCI-H522) | GI₅₀ | 1.36 | [8][9] |

| 5d (NSC: 768619/1) | Colon (COLO 205) | GI₅₀ | 1.64 | [8][9] |

| 5d (NSC: 768619/1) | Renal (RXF 393) | GI₅₀ | 1.15 | [8][9] |

| 5d (NSC: 768619/1) | Breast (MDA-MB-468) | GI₅₀ | 1.11 | [8][9] |

| Compound 7c | Breast (MCF-7) | IC₅₀ | 7.78 | [10] |

| Compound 6c | Colon (HCT116) | IC₅₀ | 7.11 | [10] |

Table 1: Representative Anticancer Activity of Thiazolidinedione Derivatives. GI₅₀ represents the concentration for 50% growth inhibition; IC₅₀ represents the concentration for 50% inhibition.

Antimicrobial Activity: A New Front Against Resistance

With the rise of antibiotic resistance, there is an urgent need for new chemical entities with novel mechanisms of action. [11][12]The thiazolidine-2,5-dione scaffold has been successfully exploited to generate compounds with significant antibacterial and antifungal activity. [13] The primary mode of derivatization for antimicrobial activity is often a Knoevenagel condensation between the thiazolidinedione core and various aromatic or heterocyclic aldehydes. [14]This reaction introduces a substituted arylidene group at the C-5 position, which appears to be crucial for activity. These derivatives have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. [11][12] Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Substitution at C-5: The introduction of a 5-arylidene moiety is a common and effective strategy.

-

Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring significantly impact potency. Electron-withdrawing groups (e.g., chloro, nitro) and hydroxyl or methoxy groups have been shown to enhance antibacterial activity. [15][16]* N-3 Substitution: Modifications at the nitrogen atom can also modulate activity, with some studies showing that substitution at this position can confer specific antimicrobial properties. [15]

Future Perspectives and Conclusion

The thiazolidine-2,5-dione scaffold continues to be a highly productive platform in medicinal chemistry. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization ensure its relevance for the foreseeable future. Current research is focusing on the development of hybrid molecules, where the thiazolidinedione core is conjugated with other pharmacophores to create multi-target agents. [17]This approach is particularly promising in complex diseases like cancer and diabetes, where multiple pathways are often dysregulated.

Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and molecular docking studies, will enable the more rational design of potent and selective inhibitors. [10][18]The journey of the thiazolidine-2,5-dione scaffold from a simple heterocyclic ring to a cornerstone of drug discovery is a testament to its versatility. As our understanding of disease biology grows, this remarkable scaffold is poised to deliver the next generation of innovative therapeutics.

References

-

Srinivasa, et al. (2022). Design and synthesis of a series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Available from: [Link]

-

Chew, M. L. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. Available from: [Link]

-

Lv, K., et al. (2011). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry, 46(9), 4393-4399. Available from: [Link]

-

Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. Available from: [Link]

-

(n.d.). The mode of action of thiazolidinediones. Semantic Scholar. Available from: [Link]

-

McCabe, O., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 12(21), 1717-1736. Available from: [Link]

-

Koppula, S., et al. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Pharmaceutical and Biosciences Journal. Available from: [Link]

-

Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 434-445. Available from: [Link]

-

Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of Applied Pharmaceutical Science, 7(12), 233-247. Available from: [Link]

-

DrugsPlus. (2020). Thiazolidinediones. YouTube. Available from: [Link]

-

de Fátima, A., et al. (2011). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5838-5841. Available from: [Link]

-

(2004). Thiazolidinediones - mechanisms of action. Therapeutic Guidelines. Available from: [Link]

-

da Silva, A. D., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Medicinal Chemistry, 11(9), 1056-1065. Available from: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Biomedicines, 10(1), 24. Available from: [Link]

-

(2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing. Available from: [Link]

-

Sridhar, G., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 24(7), 2849-2859. Available from: [Link]

-

Naim, M. J., et al. (2017). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 25(14), 3673-3689. Available from: [Link]

-

Sridhar, G., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. Available from: [Link]

-

Srinivasa, et al. (2022). Oxadiazol clubbed thiazolidine-2,5-dione based antidiabetic compounds. ResearchGate. Available from: [Link]

-

de Fátima, A., et al. (2011). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available from: [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(6), 1378. Available from: [Link]

-

A. A. Hamama, et al. (2008). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 13(9), 2128-2141. Available from: [Link]

-

(2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available from: [Link]

-

Sabalpara, K. J., et al. (2024). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Asian Journal of Chemistry, 36(5), 1234-1240. Available from: [Link]

-

(2016). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available from: [Link]

-

Ünver, Y., et al. (2011). Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 834-841. Available from: [Link]

-

(2016). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. ResearchGate. Available from: [Link]

-

de Menezes, G. C. A., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 133(4), 2269-2281. Available from: [Link]

-

Singh, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. Available from: [Link]

-

Jain, A. K., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & Medicinal Chemistry, 20(11), 3378-3395. Available from: [Link]

-

El-Gohary, N. S., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Scientific Reports, 12(1), 11631. Available from: [Link]

-

Rampersad, C. V., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 738-752. Available from: [Link]

-

Al-Salahat, A. I., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(19), 6667. Available from: [Link]

-

(2024). Chemistry and Hypoglycaemic Aspect of Thiazolidin-2,4-dione Insight into the Structure-activity Relationship. Bentham Science Publishers. Available from: [Link]

-

Kumar, D., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 12(1), 74. Available from: [Link]

-

(2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. OUCI. Available from: [Link]

-

(2024). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate. Available from: [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]